

# Experimental Data on Benzamide-CRBN Binding

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## Compound Focus: Hydrobenzamide

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A 2023 study provides quantitative data on novel benzamide-type cereblon (CRBN) binders, developed to overcome limitations of traditional immunomodulatory imide drugs (IMiDs) like thalidomide [1].

The research team used a **competitive Microscale Thermophoresis (MST) assay** to measure binding to the human CRBN thalidomide-binding domain (hTBD) [1]. In this assay, a fluorescently labeled tracer competes with test compounds for the binding site; the concentration of a test compound that inhibits 50% of tracer binding ( $IC_{50}$ ) and the inhibition constant ( $K_i$ ) are calculated to quantify binding affinity [1].

The table below summarizes the binding affinity and key physicochemical properties for selected benzamide derivatives from this study, with pomalidomide and lenalidomide included as reference compounds [1].

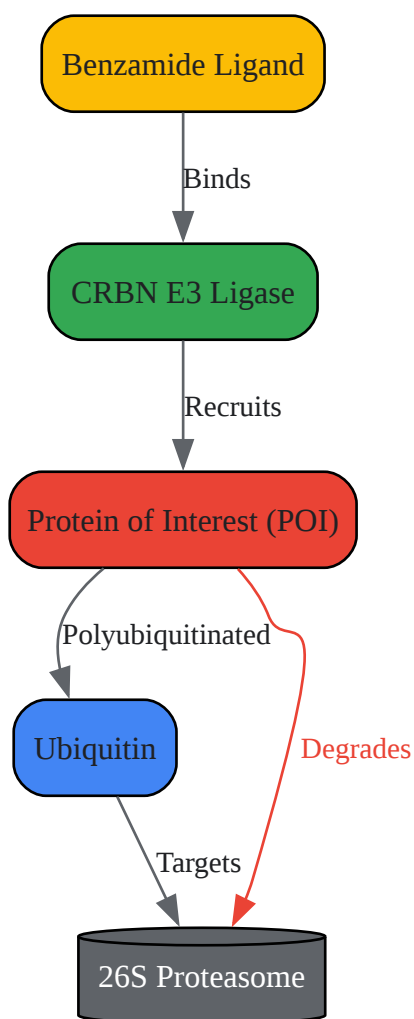
Ligand	Substituents	$IC_{50}$ ( $\mu M$ )	$K_i$ ( $\mu M$ )	e $\log D_{7.4}$	PPB (%)	CHI <sub>IAM</sub>
Pomalidomide	(IMiD reference)	13 $\pm$ 2.7	3.3 $\pm$ 1.4	0.5	51	-4.0
Lenalidomide	(IMiD reference)	19 $\pm$ 1.5	6.4 $\pm$ 0.8	-0.4	12	-2.6
6a	Non-fluorinated lead	127 $\pm$ 40	63 $\pm$ 21	-0.3	10	6.3
6b	Perfluorinated	65 $\pm$ 26	30 $\pm$ 14	0.9	17	16.7
8d	F, H, NH <sub>2</sub> , H, H	63 $\pm$ 16	29 $\pm$ 8.2	-0.7	5	5.2

## Key Findings from the Data:

- **Affinity vs. IMiDs:** The most potent novel benzamide (**8d**) showed measurable CRBN binding, though with lower affinity ( $IC_{50}$  63  $\mu$ M) compared to established IMiDs like pomalidomide ( $IC_{50}$  13  $\mu$ M) [1].
- **Impact of Fluorination:** Introducing fluorine atoms generally increased binding affinity. The perfluorinated compound **6b** showed approximately two-fold higher affinity than its non-fluorinated counterpart **6a** [1].
- **Improved Properties:** These benzamide derivatives were designed with a **locked conformation** that mimics natural degrons. This design leads to enhanced chemical stability and a more favorable selectivity profile by reducing unwanted degradation of neosubstrates like IKZF1/3 and SALL4, which is a known issue with IMiDs [1].

## Application in PROTAC Technology

The utility of these optimized benzamide ligands was demonstrated by incorporating them into Proteolysis-Targeting Chimeras (PROTACs). These PROTACs were shown to be potent degraders of target proteins like BRD4 and HDAC6, in some cases outperforming PROTACs made with traditional CRBN-recruiting ligands [1]. The core advantage here is the potential for a wider therapeutic window due to reduced off-target degradation.



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This diagram illustrates the mechanism of a PROTAC degrader. The benzamide ligand (yellow) binds to the CRBN E3 ubiquitin ligase (green), which simultaneously recruits a Protein of Interest (POI, red). This proximity allows the ligase to tag the POI with ubiquitin chains (blue), marking it for recognition and degradation by the proteasome (gray) [1].

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## References

### 1. Leveraging Ligand Affinity and Properties [pmc.ncbi.nlm.nih.gov]

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